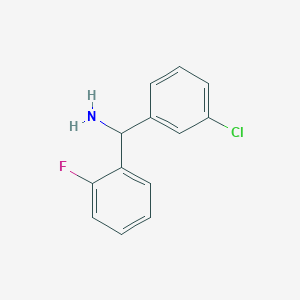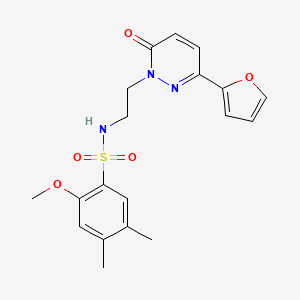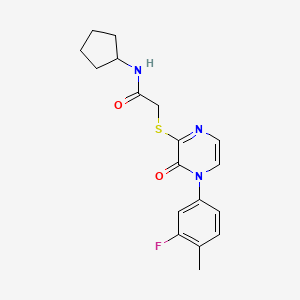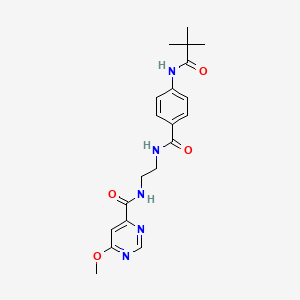
(3-Chlorophenyl)(2-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(2-fluorophenyl)methanamine is a useful research compound. Its molecular formula is C13H11ClFN and its molecular weight is 235.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation
Research on compounds structurally related to (3-Chlorophenyl)(2-fluorophenyl)methanamine, such as chlorophenols, has highlighted their environmental significance. Chlorophenols can exhibit moderate toxic effects to aquatic and mammalian life, with certain derivatives showing considerable toxicity upon long-term exposure. These compounds' persistence in the environment varies based on the presence of adapted microflora capable of biodegradation. However, bioaccumulation is expected to be low, despite their strong organoleptic effects (Krijgsheld & Gen, 1986).
Energy Conversion and Storage
Studies have explored the transformation of energy sources, such as converting electricity to natural gas via biological hydrogen methanation. This process involves electrolysis followed by the Sabatier-reaction, showcasing an innovative application of scientific research in energy conversion and storage (Lecker, Illi, Lemmer, & Oechsner, 2017).
Chlorophenol Toxicity Analysis
The toxicity of chlorophenols, another group structurally related to this compound, has been extensively reviewed, indicating their potential adverse effects on the environment and living organisms. The studies focus on the toxicological impacts and mechanisms of chlorophenols, emphasizing the need for comprehensive evaluations of their environmental and health-related consequences (Zuanazzi, Ghisi, & Oliveira, 2020).
Applications in Horticulture
Chlorophyll fluorescence imaging (CFI) technology has been applied in horticultural research to diagnose biotic or abiotic stresses in preharvest and postharvest conditions. CFI's ability to detect stress before visual symptoms appear makes it a powerful tool for early identification of plant tolerance to stress, showcasing the practical applications of scientific research in agriculture and horticulture (Gorbe & Calatayud, 2012).
Advanced Materials and Pharmaceuticals
Research into the synthesis and evaluation of compounds with structural similarities to this compound has explored their potential in creating new materials and pharmaceuticals. By analyzing the role of common pharmacophoric groups, scientists aim to enhance the potency and selectivity of these compounds for various applications, including antipsychotic agents (Sikazwe et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The exact biochemical pathways affected by “(3-Chlorophenyl)(2-fluorophenyl)methanamine” are unknown. Indole derivatives, which have a similar structure, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, some compounds are more effective in an acidic environment .
Properties
IUPAC Name |
(3-chlorophenyl)-(2-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCIVDZEUGJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225577-91-2 |
Source


|
| Record name | (3-chlorophenyl)(2-fluorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)


![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![1-[3-[5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2528626.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)
![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)

